Enhanced Lipophilicity (XLogP3-AA) Compared to Non-Oxygenated Linker Analog
The target compound exhibits a higher computed lipophilicity (XLogP3-AA = 1.1) compared to its closest structural analog, Ethyl 2-(3-hydroxypyridin-2-yl)acetate (CAS 2584-12-5), which has an XLogP3-AA of 0.7 [1][2]. This difference arises from the replacement of a methylene (-CH2-) linker in the comparator with an ether oxygen (-O-) in the target compound. The 0.4 unit increase in XLogP3-AA suggests superior membrane permeability for the target compound or its derivatives, a critical parameter in early-stage drug discovery [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.1 (unitless) |
| Comparator Or Baseline | Ethyl 2-(3-hydroxypyridin-2-yl)acetate (CAS 2584-12-5): 0.7 (unitless) |
| Quantified Difference | Δ = +0.4 |
| Conditions | Computed by XLogP3 3.0 algorithm based on 2D structure |
Why This Matters
Higher lipophilicity can improve passive diffusion across cell membranes, a crucial factor when selecting a scaffold for lead optimization.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18619272, Ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate. View Source
- [2] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13384341, Ethyl 2-(3-hydroxypyridin-2-yl)acetate. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
